molecular formula C7H16O3 B8765406 3-(2-Hydroxyethyl)pentane-1,5-diol CAS No. 53378-75-9

3-(2-Hydroxyethyl)pentane-1,5-diol

Cat. No.: B8765406
CAS No.: 53378-75-9
M. Wt: 148.20 g/mol
InChI Key: ZICHXHRTBFGJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

53378-75-9

Molecular Formula

C7H16O3

Molecular Weight

148.20 g/mol

IUPAC Name

3-(2-hydroxyethyl)pentane-1,5-diol

InChI

InChI=1S/C7H16O3/c8-4-1-7(2-5-9)3-6-10/h7-10H,1-6H2

InChI Key

ZICHXHRTBFGJFH-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(CCO)CCO

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(2-Hydroxyethyl)pentane-1,5-diol
  • Synonyms: Tris(2-hydroxyethyl)methane
  • CAS Registry Number : 53378-75-9
  • Molecular Formula : C₇H₁₆O₃
  • Molecular Weight : 148.202 g/mol
  • Structure : A branched diol with a hydroxyethyl group (-CH₂CH₂OH) attached to the third carbon of a pentane-1,5-diol backbone .

Comparison with Structurally Similar Diols

Structural and Functional Differences

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
This compound C₇H₁₆O₃ 148.202 Branched, three hydroxyl groups Limited data; potential formulation excipient
Pentane-1,5-diol C₅H₁₂O₂ 118.17 Linear diol Percutaneous absorption enhancer, antimicrobial agent
Propane-1,2-diol (propylene glycol) C₃H₈O₂ 76.09 Short-chain diol Dermatological solvent, humectant
3-Methyl-1,5-pentanediol C₆H₁₄O₂ 118.17 Methyl branch at C3 Industrial plasticizer, chemical intermediate
3-(Pyridin-4-yl)pentane-1,5-diol C₁₀H₁₅NO₂ 193.23 Pyridine ring substitution Pharmaceutical intermediate (limited data)

Physicochemical Properties

Compound Solubility logP (Octanol-Water) Toxicity (LD₅₀, Rat Oral) Irritation Potential
This compound Likely water-soluble (polar OH groups) Estimated ~-0.5 No data available Unknown; structural analogs suggest low
Pentane-1,5-diol Miscible with water, alcohols, acetone -0.82 5.89 g/kg Low skin/eye irritation
Propane-1,2-diol Fully miscible in water -0.92 20 g/kg Moderate irritation at high concentrations
3-Methyl-1,5-pentanediol Soluble in polar solvents ~-0.7 320 mg/kg Moderate (industrial handling)

Percutaneous Absorption Enhancement

  • Pentane-1,5-diol :
    • Enhances absorption of terbinafine (antifungal) by 5x compared to controls in vitro .
    • Superior to propane-1,2-diol due to lower irritation and sustained release .
  • Propane-1,2-diol :
    • Common in topical formulations but less efficient; 20% concentration required for comparable enhancement .

Antimicrobial Activity

  • Pentane-1,5-diol :
    • Broad-spectrum activity against Gram-positive (MIC 2.5–15%) and Gram-negative bacteria, including methicillin-resistant S. aureus (MRSA) .
    • Mechanism: Osmotic dehydration of microbial cells .

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